2-Chloro-4-methoxy-1-(trifluoromethyl)benzene 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1214346-03-8
VCID: VC2477122
InChI: InChI=1S/C8H6ClF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
SMILES: COC1=CC(=C(C=C1)C(F)(F)F)Cl
Molecular Formula: C8H6ClF3O
Molecular Weight: 210.58 g/mol

2-Chloro-4-methoxy-1-(trifluoromethyl)benzene

CAS No.: 1214346-03-8

Cat. No.: VC2477122

Molecular Formula: C8H6ClF3O

Molecular Weight: 210.58 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-methoxy-1-(trifluoromethyl)benzene - 1214346-03-8

Specification

CAS No. 1214346-03-8
Molecular Formula C8H6ClF3O
Molecular Weight 210.58 g/mol
IUPAC Name 2-chloro-4-methoxy-1-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H6ClF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
Standard InChI Key LORORRDOJJNXKY-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(F)(F)F)Cl
Canonical SMILES COC1=CC(=C(C=C1)C(F)(F)F)Cl

Introduction

Fundamental Properties and Structure

Chemical Identity and Physical Properties

2-Chloro-4-methoxy-1-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of three key functional groups attached to a benzene ring: a chloro group, a methoxy group, and a trifluoromethyl group. The compound has the following fundamental properties:

PropertyValue
CAS Number1214346-03-8
Molecular FormulaC₈H₆ClF₃O
Molecular Weight210.58 g/mol
AppearanceNot specified in available data
Structural FeaturesBenzene ring with chloro (position 2), methoxy (position 4), and trifluoromethyl (position 1) substituents

The presence of both electron-withdrawing groups (chloro and trifluoromethyl) and an electron-donating group (methoxy) creates a molecule with interesting electronic distribution and reactivity patterns. This unique combination of substituents contributes to its value in chemical research and applications.

Electronic and Steric Considerations

The electronic properties of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene are strongly influenced by its substituents. The trifluoromethyl group is a powerful electron-withdrawing group that affects the electron density distribution across the benzene ring, while the methoxy group donates electrons through resonance. This electronic interplay creates a molecule with distinct reactivity profiles at different positions on the aromatic ring.

The steric bulk of the trifluoromethyl group also influences the molecular geometry and reactivity of this compound, potentially affecting how it interacts with other molecules in reactions or biological systems.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene typically involves several strategic approaches:

  • Chlorination of appropriately substituted methoxybenzotrifluorides

  • Methoxylation of chlorobenzotrifluorides

  • Trifluoromethylation of chloromethoxybenzenes

These synthetic pathways require careful control of reaction conditions to ensure high yields and selectivity for the desired product.

Analytical Characterization

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and purity of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene. While specific spectroscopic data for this exact compound is limited in the available literature, insights can be drawn from related trifluoromethylated compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The trifluoromethyl group typically appears as a distinctive singlet in ¹⁹F NMR spectroscopy. Based on data from similar compounds, this signal would likely appear around -60 to -63 ppm . In ¹H NMR, the methoxy group would show a characteristic singlet around 3.8-4.0 ppm, while the aromatic protons would appear in the 6.5-8.0 ppm range.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 210, with characteristic fragmentation patterns involving the loss of the methoxy group or the chlorine atom.

  • Infrared Spectroscopy: Characteristic absorption bands would be expected for the C-F stretching of the trifluoromethyl group (1100-1200 cm⁻¹), C-O stretching of the methoxy group (1200-1300 cm⁻¹), and aromatic C-H stretching (3000-3100 cm⁻¹).

Chromatographic Methods

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable for assessing the purity of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene and monitoring reactions involving this compound. The specific retention times and separation conditions would depend on the particular chromatographic system and conditions employed.

Applications in Research and Industry

Pharmaceutical Research Applications

2-Chloro-4-methoxy-1-(trifluoromethyl)benzene has significant potential in pharmaceutical research due to several key properties:

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, two crucial factors in drug development.

  • The chloro substituent provides a reactive site for further functionalization and diversification of molecules.

  • The methoxy group can influence hydrogen-bonding properties and interactions with biological targets.

These features make this compound valuable as a building block or intermediate in the synthesis of potential drug candidates, particularly those targeting conditions where enhanced membrane permeability and metabolic stability are desired.

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

Comparing 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene with its structural analogs provides insights into structure-property relationships:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Differences
2-Chloro-4-methoxy-1-(trifluoromethyl)benzene1214346-03-8C₈H₆ClF₃O210.58 g/molReference compound
2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene1214344-33-8C₈H₆F₄O194.13 g/molFluorine instead of chlorine at position 2
1-Chloro-4-(trifluoromethyl)benzene98-56-6C₇H₄ClF₃180.56 g/molLacks methoxy group at position 4

The substitution of chlorine with fluorine, as in 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene, would likely result in a compound with stronger C-F bonds, potentially different reactivity in substitution reactions, and slightly altered electronic properties .

Structure-Activity Relationships

The specific arrangement of substituents in 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene creates a unique electronic environment that influences its reactivity and potential applications. The positioning of the chloro group ortho to the trifluoromethyl group may result in distinct reactivity patterns compared to isomers with different substitution patterns.

Understanding these structure-activity relationships is crucial for rational design of related compounds with optimized properties for specific applications in pharmaceutical research or materials science.

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